molecular formula C14H24N6O2 B11111367 8-(2-Dimethylamino-ethylamino)-7-isobutyl-3-methyl-3,7-dihydro-purine-2,6-dione

8-(2-Dimethylamino-ethylamino)-7-isobutyl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11111367
M. Wt: 308.38 g/mol
InChI Key: KSFOLWYVRPFYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((2-(dimethylamino)ethyl)amino)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of organic molecules. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various scientific fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-(dimethylamino)ethyl)amino)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the isobutyl and methyl groups through alkylation reactions. The dimethylaminoethyl group is then introduced via nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the purification of intermediates and the final product using techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

8-((2-(dimethylamino)ethyl)amino)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

8-((2-(dimethylamino)ethyl)amino)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((2-(dimethylamino)ethyl)amino)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the dimethylaminoethyl group, resulting in different chemical properties and biological activities.

    8-((2-(ethylamino)ethyl)amino)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with an ethylamino group instead of dimethylamino, leading to variations in reactivity and applications.

Uniqueness

The presence of the dimethylaminoethyl group in 8-((2-(dimethylamino)ethyl)amino)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific disciplines.

Properties

Molecular Formula

C14H24N6O2

Molecular Weight

308.38 g/mol

IUPAC Name

8-[2-(dimethylamino)ethylamino]-3-methyl-7-(2-methylpropyl)purine-2,6-dione

InChI

InChI=1S/C14H24N6O2/c1-9(2)8-20-10-11(19(5)14(22)17-12(10)21)16-13(20)15-6-7-18(3)4/h9H,6-8H2,1-5H3,(H,15,16)(H,17,21,22)

InChI Key

KSFOLWYVRPFYIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(N=C1NCCN(C)C)N(C(=O)NC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.